PRP38 is classified as a pre-mRNA processing factor and is part of the spliceosomal machinery. It is categorized under proteins involved in RNA splicing, specifically functioning within the spliceosome complex that facilitates the excision of introns from precursor messenger RNA. The protein is characterized by a conserved amino-terminal domain that interacts with various spliceosomal proteins, indicating its role as a hub for protein-protein interactions during splicing .
The synthesis of PRP38 involves standard molecular biology techniques. The gene can be cloned into expression vectors using restriction enzyme digestion and ligation methods. For example, the PRP38 open reading frame can be disrupted using a selectable marker like LEU2, allowing for the identification of successful transformants via Southern blot analysis .
In vitro studies often utilize temperature-sensitive mutants to investigate the functional aspects of PRP38. These mutants allow researchers to assess the protein's role in splicing by shifting temperatures to induce loss-of-function conditions. The resultant effects on spliceosome assembly and U6 small nuclear RNA levels provide insights into the protein's functional dynamics .
The molecular structure of PRP38 has been elucidated through crystallography, revealing an organization around three pairs of antiparallel alpha helices in its amino-terminal domain. This structure lacks similarities to typical RNA-binding domains found in other splicing factors but serves as a multi-interface platform for protein interactions .
The human ortholog of PRP38 also contains a carboxy-terminal RS domain, characteristic of splicing regulatory proteins. This structural complexity suggests that PRP38 may play a multifaceted role in organizing other proteins within the spliceosomal complex .
PRP38 is primarily involved in chemical reactions associated with pre-mRNA splicing. Its activity is crucial during the first cleavage-ligation event that removes introns from precursor mRNA molecules. Inactivation of PRP38 results in the failure to catalyze this reaction, leading to decreased splicing efficiency and instability of U6 small nuclear RNA .
Experimental approaches often involve reconstituting spliceosomal complexes in vitro to observe how alterations in PRP38 affect splicing reactions. For instance, adding excess amounts of PRP38 can stall splicing at precatalytic stages, highlighting its regulatory role .
The mechanism of action for PRP38 involves its interaction with other spliceosomal components to facilitate pre-mRNA processing. It acts after stable spliceosome formation and is implicated in organizing the positioning of other proteins necessary for effective splicing. Through its multiple interaction interfaces, PRP38 likely stabilizes complex formation and promotes efficient catalysis during splicing events .
Experimental data suggest that mutations or disruptions in PRP38 lead to significant decreases in U6 small nuclear RNA levels, indicating a direct link between PRP38 function and RNA stability within the spliceosome .
PRP38 has several notable physical properties due to its polypeptide composition. It has an approximate molecular weight of 28 kDa and exhibits acidic characteristics due to its amino acid composition. The protein's stability and functionality are influenced by environmental factors such as temperature, which can induce conformational changes leading to loss of activity .
Chemical analyses often involve assessing the protein's solubility and interaction dynamics using techniques like size-exclusion chromatography or dynamic light scattering to understand its aggregation behavior under varying conditions .
PRP38 has significant applications in molecular biology research, particularly concerning pre-mRNA processing and spliceosome dynamics. Understanding its function aids in elucidating broader mechanisms of gene expression regulation and RNA metabolism. Additionally, studies on PRP38 contribute to insights into diseases linked to splicing errors, such as certain cancers and genetic disorders.
Research involving PRP38 can also inform therapeutic strategies targeting splicing pathways, potentially leading to novel treatments for diseases caused by aberrant RNA processing .
The identification of PRP38 emerged from foundational genetic screens of Saccharomyces cerevisiae temperature-sensitive mutants defective in pre-mRNA splicing. Blanton et al. (1992) isolated the PRP38 gene (systematic name YGR075C) through complementation studies, demonstrating that its inactivation at restrictive temperatures (37°C) caused complete arrest of the first transesterification reaction (step 1 of splicing) but not spliceosome assembly itself [3] [4]. This pivotal work established PRP38 as indispensable for catalytic activation rather than initial spliceosome formation.
Biochemical characterization revealed that yeast PRP38 is a 28-kDa acidic polypeptide (242 amino acids; MW 27,956 Da; pI 4.98) without recognizable RNA-binding domains [2] [5]. Intriguingly, thermal inactivation of PRP38 triggered a rapid decline in cellular U6 snRNA levels while sparing its base-paired partner U4 snRNA—a phenotype shared with mutants of U4/U6-associated proteins (PRP3, PRP4, PRP6, PRP24) [3] [4]. This observation suggested PRP38’s role in stabilizing U6 snRNP, potentially through direct protein interactions within the U4/U6•U5 tri-snRNP complex where it resides as a unique component [2] [5].
In vitro splicing assays demonstrated that PRP38 functions after stable complex formation but before catalytic step 1. Extracts from prp38-ts mutants formed spliceosomal complexes (A, B, H) normally at permissive temperatures but failed to progress beyond these stages upon shift to 37°C, implicating PRP38 in the B-to-Bact transition [3] [4]. This positioned PRP38 among key regulators of spliceosome activation preceding catalytic step 1.
Table 1: Key Early Findings on Yeast PRP38
Property | Observation | Method |
---|---|---|
Mutant phenotype | Arrest at pre-catalytic B complex; blocked first transesterification | In vivo splicing assays |
Complex association | Stable component of U4/U6•U5 tri-snRNP | Immunoprecipitation |
snRNA stability | U6 snRNA degradation upon inactivation; U4 snRNA preserved | Northern blotting |
Molecular weight | 28 kDa acidic protein (pI 4.98) | Gel electrophoresis |
Functional stage | Required after spliceosome assembly, before catalytic step 1 | In vitro complementation |
PRP38 exhibits universal conservation across eukaryotes, from yeast to humans, with its N-terminal domain (NTD) representing the ancestral structural core. However, higher eukaryotes have acquired significant structural elaborations. Human genomes encode two paralogs: PRPF38A (312 residues; chromosome 1p32.3) and PRPF38B (546 residues), with PRPF38A confirmed as the functional ortholog incorporated into spliceosomes [1] [6] [7].
The most striking evolutionary innovation is the C-terminal RS domain appended to the conserved NTD in metazoans. This domain—absent in yeast—contains repeating arginine-serine dipeptides whose number scales with organismal complexity: Caenorhabditis elegans (3 repeats), Drosophila melanogaster (7 repeats), and Homo sapiens (16 repeats) [1] [7]. Unlike canonical SR proteins where RS domains couple with RNA-binding motifs (RRM/ZnF), PRP38’s RS domain connects to a protein interaction hub, classifying it as an "unusual" SR protein [1].
Structural analyses reveal the conserved NTD fold—organized around three antiparallel α-helical pairs (α4/α5, α6/α7, α8/α9)—serves as a multi-interface protein interaction platform. Crystal structures of human PRP38ANTD (residues 1–179, 1.28-Å resolution) confirm this domain lacks homology to RNA-binding domains but contains four distinct protein-binding interfaces [1] [7]. Functional studies demonstrate that while yeast PRP38 operates within the tri-snRNP, human PRP38A joins the spliceosome independently at the B complex stage alongside eight other "B-specific" proteins (e.g., hsSnu23, hsMFAP1, hsSmu1) and is released before Bact formation [1].
Table 2: Evolutionary Adaptations of PRP38
Feature | S. cerevisiae | H. sapiens (PRPF38A) | Functional Implication |
---|---|---|---|
Protein length | 242 aa | 312 aa | Acquisition of regulatory domains |
C-terminal domain | Absent | RS domain (16 RS dipeptides) | Phosphorylation-dependent interactions |
Spliceosome recruitment | U4/U6•U5 tri-snRNP | B complex (independent) | Stage-specific regulatory functions |
Protein interactions | Tri-snRNP partners | ≥12 partners via NTD interfaces | Expanded scaffolding capacity |
RNA association | Indirect (via RNP) | Indirect | No canonical RNA-binding domains |
Genomic Architecture
Transcriptional Regulation
Yeast PRP38 is constitutively expressed under standard growth conditions, consistent with its essential function. Its promoter contains binding sites for general transcription factors (e.g., Abf1p, Rap1p), but no dedicated stress-responsive elements, aligning with its stable abundance (median abundance rank: 73rd percentile) [2] [5].
Human PRPF38A exhibits broad tissue expression but shows elevated transcription in proliferative tissues (e.g., lymph nodes, testes) and certain cancers. While direct transcription factors remain uncharacterized, its promoter region harbors predicted binding sites for ubiquitous regulators (SP1, YY1) and splicing-activated factors like SRSF1, suggesting potential auto-regulatory feedback [6]. Post-transcriptionally, PRPF38A’s mRNA stability may be influenced by adjacent genes (e.g., C1orf168, TAS1R3) through chromatin environment effects, though functional data are pending.
Co- and Post-Translational Modifications
Table 3: Genomic and Expression Features
Attribute | S. cerevisiae PRP38 | H. sapiens PRPF38A |
---|---|---|
Genomic location | Chr VII: YGR075C | Chr 1p32.3 (52,404,602–52,420,836) |
Gene structure | 726 bp; intronless | 16 kb; 10 exons |
mRNA stability | Moderate (t1/2 ~20 min) | High (t1/2 >60 min) |
Protein abundance | 2,380 ± 874 molecules/cell | Ubiquitous; high in lymph nodes |
Regulatory elements | Abf1p, Rap1p sites | SP1, YY1, SRSF1 sites |
Key modifications | Not characterized | RS domain phosphorylation |
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